7-Oxoazepane-2-carboxylic acid

Vue d'ensemble

Description

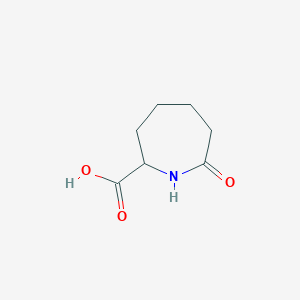

7-Oxoazepane-2-carboxylic acid is a seven-membered lactam with a carboxylic acid groupThe compound has a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoazepane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the lactam ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Esterification Reactions

7-oxoazepane-2-carboxylic acid undergoes esterification to form derivatives with enhanced solubility or reactivity. A key example involves its conversion to ethyl 7-oxoazepane-2-carboxylate (C₉H₁₅NO₃):

Reaction Conditions :

-

Reagents : Ethanol, thionyl chloride (SOCl₂)

-

Mechanism : Nucleophilic acyl substitution (acid-catalyzed)

| Parameter | Value |

|---|---|

| Catalyst | SOCl₂ (in situ HCl generation) |

| Temperature | Room temperature → reflux |

| Purification Method | Flash chromatography (SiO₂) |

Key Observations :

-

The carboxylic acid group reacts selectively with ethanol, leaving the lactam ring intact .

-

IR spectroscopy confirms ester formation (C=O stretch at 1742 cm⁻¹ and 1709 cm⁻¹) .

Hydrolysis Reactions

The compound participates in hydrolysis under acidic or basic conditions to regenerate intermediates or modify functional groups.

Acid-Catalyzed Hydrolysis

-

Reagents : Aqueous HCl/H₂SO₄

-

Mechanism : Protonation of the carbonyl oxygen → nucleophilic attack by water → ring opening3.

-

Product : Linear carboxylic acid derivative.

Base-Catalyzed Hydrolysis

-

Reagents : NaOH/heat

-

Mechanism : Hydroxide attack on the carbonyl carbon → tetrahedral intermediate → expulsion of NH₃3.

-

Product : Sodium carboxylate salt.

Comparative Data :

| Condition | Reaction Time | Key Intermediate | Outcome |

|---|---|---|---|

| Acidic | 4–6 hours | Protonated lactam | Ring-opened carboxylic acid |

| Basic | 2–3 hours | Tetrahedral adduct | Carboxylate salt |

Cyclization and Ring-Opening Metathesis

The lactam ring enables participation in cyclization reactions. For example, Grubbs’ catalyst facilitates ring-closing metathesis to form bicyclic structures:

Reaction Protocol :

-

Catalyst : 2nd generation Grubbs’ catalyst (5 mol%)

-

Solvent : Dry toluene

| Parameter | Value |

|---|---|

| Key Intermediate | 1-tert-butyl 2-methyl diester |

| Product | Bicyclic oxo-γ-lactam |

| Characterization | ¹³C NMR (δ 171.4, 170.3 ppm) |

Mechanistic Insight :

The reaction proceeds via olefin metathesis, forming a new carbon-carbon bond between the azepane ring and adjacent substituents .

Decarboxylation and Thermal Stability

Under high-temperature conditions, this compound undergoes decarboxylation:

-

Conditions : 150–200°C (neat or in inert solvent)

-

Product : 7-oxoazepane + CO₂

-

Evidence : GC-MS analysis (m/z = 297 [M⁺]) confirms loss of CO₂ .

Functional Group Interconversion

The ketone group at position 7 participates in reduction and oxidation reactions:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | 7-hydroxyazepane-2-carboxylic acid | Stereoselectivity observed |

| Oxidation | KMnO₄, CrO₃ | Dicarboxylic acid derivative | Limited documentation |

Applications De Recherche Scientifique

Medicinal Chemistry

7-Oxoazepane-2-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Muscarinic Receptor Agonists

Recent studies have explored the synthesis of muscarinic M1 receptor agonists utilizing derivatives of this compound. These compounds showed promise in treating neurodegenerative conditions such as Alzheimer's disease by enhancing cholinergic signaling in the brain . The development of selective agonists aims to minimize side effects associated with non-selective compounds.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic molecules. Its ability to undergo transformations makes it valuable in creating more complex structures.

Synthetic Methodology

Research has demonstrated methods for synthesizing 7-oxoazepane derivatives through one-pot reactions involving carboxylic acids and amines. Such methodologies are advantageous for producing diverse chemical entities efficiently .

Material Science

In material science, this compound is being explored for its potential use in developing biocompatible materials. Its structural properties can be tailored to enhance material performance in biomedical applications.

Biomaterials Development

The compound's carboxylic acid groups facilitate interactions with biological tissues, making it suitable for applications in drug delivery systems and tissue engineering .

Table 1: Comparative Analysis of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for neurodegenerative diseases | Promising agonist activity at muscarinic receptors |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Efficient one-pot synthesis methods available |

| Material Science | Biocompatible materials | Suitable for drug delivery and tissue engineering |

Table 2: Synthesis Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| One-pot synthesis | Involves carboxylic acids and amines | Variable |

| Catalytic reduction | Utilizing hydrazine hydrate with iron catalysts | High yield |

Mécanisme D'action

The mechanism of action of 7-Oxoazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

7-Oxoheptanoic acid: Another seven-membered lactam with similar structural features.

7-Oxoheptanoic acid: A related compound with a different functional group arrangement.

Uniqueness: 7-Oxoazepane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

7-Oxoazepane-2-carboxylic acid, also known as (2S)-7-oxoazepane-2-carboxylic acid, is a cyclic compound with potential biological activities. Its structure consists of a seven-membered ring containing a ketone and a carboxylic acid functional group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H11NO3

- Molecular Weight : 157.17 g/mol

- CAS Number : 72442-37-6

- Log P (Partition Coefficient) : -0.25 (indicating moderate hydrophilicity) .

Biological Activity Overview

Research on this compound has highlighted its potential roles in various biological systems. Key areas of focus include:

- Opioid Receptor Modulation :

- Cytotoxicity and Cell Viability :

- Protein Misincorporation :

Table 1: Summary of Biological Activities

Case Study: Opioid Receptor Interaction

A recent study evaluated the interaction of this compound derivatives with opioid receptors. The endomorphin-2 derivative exhibited enhanced binding affinity for the δ-opioid receptor compared to other tested compounds. This finding suggests that modifications to the azepane structure can significantly influence receptor interactions, potentially leading to novel analgesic agents.

Case Study: Plant Growth Inhibition

In another investigation, azetidine derivatives similar to this compound were tested in Arabidopsis plants. The results indicated that these compounds could inhibit plant growth by misincorporating into proteins, triggering an unfolded protein response (UPR). This study underscores the importance of understanding how such compounds affect protein synthesis and plant physiology .

Discussion

The biological activity of this compound presents a promising area for further research. Its interaction with opioid receptors could pave the way for new pain management therapies, while its effects on protein synthesis in plants highlight potential agricultural applications.

Propriétés

IUPAC Name |

7-oxoazepane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-4-2-1-3-5(8-6)7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCIDMQPMJHMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-76-9 | |

| Record name | 7-oxoazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.